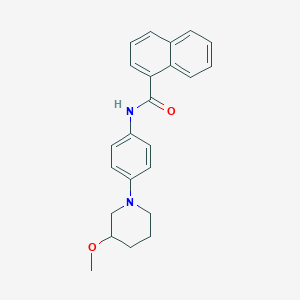

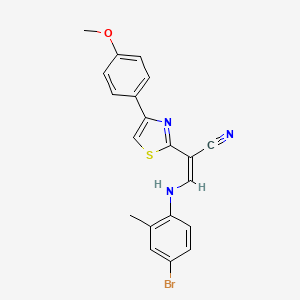

(S)-2-(Fmoc-amino)-2-(4-methoxyphenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-(Fmoc-amino)-2-(4-methoxyphenyl)acetic acid, commonly known as Fmoc-amino acid, is a crucial building block for peptide synthesis. It is a derivative of phenylalanine and is widely used in the field of biochemistry and molecular biology.

科学的研究の応用

Solid Phase Peptide Synthesis (SPPS)

One significant application of (S)-2-(Fmoc-amino)-2-(4-methoxyphenyl)acetic acid is in the solid phase synthesis of peptide amides, utilizing the fluorenylmethoxycarbonyl (Fmoc) method. This method allows for the efficient preparation of peptides with precise sequences. For instance, it serves as a precursor in the formation of C-terminal amide peptides, highlighting its utility in synthesizing peptide amides with specific terminal functionalities Funakoshi et al., 1988.

Peptidomimetic Chemistry

Additionally, (S)-2-(Fmoc-amino)-2-(4-methoxyphenyl)acetic acid is instrumental in peptidomimetic chemistry. The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from this compound underscores its role in creating complex peptide structures and mimetics. This process showcases the compound's versatility in facilitating the assembly of peptides with non-standard backbones, thus expanding the scope of peptide synthesis to include novel structures Sladojevich et al., 2007.

β-Sheet Mimics

Moreover, it aids in the design of unnatural amino acids that mimic the hydrogen-bonding functionality of a tripeptide β-strand. This capability is crucial for engineering peptides that can form β-sheetlike structures, contributing to our understanding of protein folding and misfolding, with implications for understanding diseases like Alzheimer's Nowick et al., 2000.

Protective Group Chemistry

Its application extends to the domain of protective group chemistry in peptide synthesis, where it serves as a basis for developing reversible protecting groups. This is crucial for the synthesis of peptides with 'difficult sequences,' demonstrating the compound's importance in overcoming challenges associated with peptide assembly Johnson et al., 1993.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-16-12-10-15(11-13-16)22(23(26)27)25-24(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJKZYLDYXMQFKW-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647190.png)

![{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2647195.png)

![Methyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2647196.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2647202.png)

![N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2647203.png)

![4-[(butan-2-yl)sulfamoyl]-N-(1-cyanocyclobutyl)-N-methylbenzamide](/img/structure/B2647210.png)